3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine is a halogenated pyridine derivative with the molecular formula C7H5BrClF2N
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine typically involves halogenation reactions. One common method is the halogen-exchange reaction, where a precursor pyridine compound undergoes substitution with bromine and chlorine in the presence of suitable catalysts and solvents . The reaction conditions often include controlled temperatures and the use of reagents like phosphorus oxychloride and sodium hydrogencarbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydrogencarbonate and solvents like dichloromethane are used.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are typically employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: The compound is explored for its potential use in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine involves its interaction with various molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a difluoroethyl group, which can lead to differences in reactivity and applications.
3-Bromo-5-(1,1-difluoroethyl)pyridine:
Uniqueness
3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine is unique due to the presence of both bromine and chlorine atoms along with the difluoroethyl group, which imparts distinct electronic and steric properties. These features make it a versatile compound in various chemical transformations and applications .
Eigenschaften
Molekularformel |
C7H5BrClF2N |
---|---|
Molekulargewicht |
256.47 g/mol |
IUPAC-Name |
3-bromo-2-chloro-5-(1,1-difluoroethyl)pyridine |
InChI |
InChI=1S/C7H5BrClF2N/c1-7(10,11)4-2-5(8)6(9)12-3-4/h2-3H,1H3 |
InChI-Schlüssel |
LGZUPJULTSACMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=C(N=C1)Cl)Br)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.